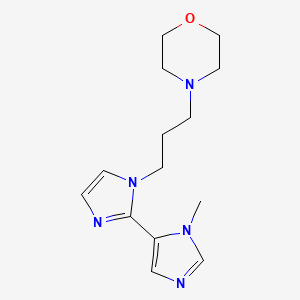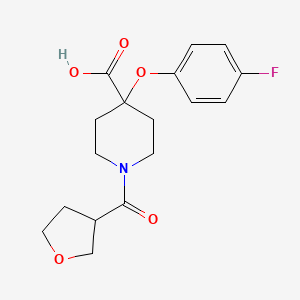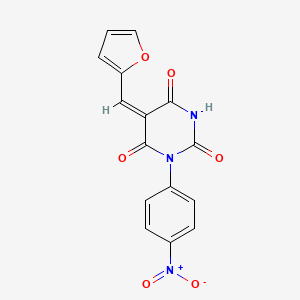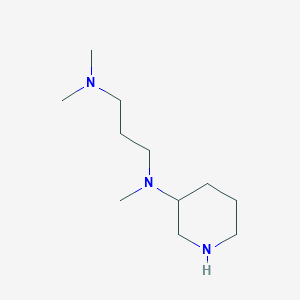
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, also known as JBIR-22, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to have potential applications in various fields of research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to improve cardiac function and reduce myocardial infarction size.
Mécanisme D'action
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death, and its inhibition by 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Biochemical and physiological effects:
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments, including its high potency and selectivity for PARP-1, its ability to cross the blood-brain barrier, and its low toxicity. However, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's synthesis method is complex and time-consuming, and its stability in vivo is still being investigated.
Orientations Futures
There are several future directions for research on 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, including the investigation of its potential applications in other diseases, the optimization of its synthesis method, and the development of more potent and selective PARP-1 inhibitors. Additionally, the use of 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole is synthesized through a multistep process that involves the condensation of 3-methyl-1H-imidazole-4-carbaldehyde with 3-morpholin-4-ylpropylamine, followed by the reaction of the resulting intermediate with 1,2-dibromoethane. The final product is obtained through a Suzuki-Miyaura coupling reaction between the intermediate and 4-bromo-1H-imidazole.
Propriétés
IUPAC Name |
4-[3-[2-(3-methylimidazol-4-yl)imidazol-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17-12-15-11-13(17)14-16-3-6-19(14)5-2-4-18-7-9-20-10-8-18/h3,6,11-12H,2,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNCHKTWMPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NC=CN2CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5493116.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide](/img/structure/B5493124.png)
![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)
![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)



![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)